hClpP-activator-D9

Descripción general

Descripción

hClpP-activator-D9 is a novel, potent, and species-selective activator of human caseinolytic protease P (hClpP). This compound mimics the natural chaperone ClpX, which is essential for the regulation of mitochondrial proteome homeostasis. This compound has shown promising therapeutic effects, particularly in the treatment of various cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of hClpP-activator-D9 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis, purification, and quality control measures to meet the standards required for scientific research applications .

Análisis De Reacciones Químicas

Types of Reactions: hClpP-activator-D9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the halogenated benzyl motif, are common

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these products retain the core structure of this compound with modifications to the functional groups .

Aplicaciones Científicas De Investigación

Cancer Therapy

hClpP-activator-D9 has shown promising results in cancer treatment, particularly in targeting certain malignancies such as lung squamous cell carcinoma and pancreatic ductal adenocarcinoma. The compound induces cell cycle arrest and inhibits cell growth by affecting mitochondrial function and reducing oxidative phosphorylation .

Case Study Example:

- In vitro studies demonstrated that this compound significantly inhibited the proliferation of lung cancer cells, showcasing its potential as a therapeutic agent .

Mitochondrial Function Studies

The compound serves as an important tool for studying mitochondrial dynamics and the unfolded protein response (UPRmt). By activating hClpP, researchers can investigate how mitochondrial proteostasis is maintained and how dysregulation contributes to diseases .

Research Findings:

- Activation of hClpP by D9 affects the electron transport chain (ETC), leading to decreased ATP production, which is critical for understanding metabolic diseases .

Chemical Properties and Stability

This compound exhibits stability under various storage conditions, maintaining its activity over time. Laboratory studies have shown that it remains effective in activating hClpP even after prolonged storage at -20°C for up to 12 months .

Structure-Activity Relationship Studies

Research has highlighted the significance of specific structural motifs within D9 that enhance its binding affinity to hClpP. The halogenated benzyl motif plays a crucial role in interacting with an aromatic amino acid network unique to higher organisms' ClpP, allowing for species-selective analysis .

| Property | Details |

|---|---|

| Chemical Structure | Halogenated benzyl motif |

| Selectivity | Species-selective for human ClpP |

| Stability | Effective at -20°C for 12 months |

| Mechanism | Mimics ClpX to activate hClpP |

Mecanismo De Acción

hClpP-activator-D9 exerts its effects by mimicking the natural chaperone ClpX, which regulates the activity of hClpP. The compound interacts with a unique aromatic amino acid network within hClpP, leading to the activation of the protease. This activation results in the degradation of misfolded and damaged proteins, maintaining mitochondrial proteome homeostasis. The compound also triggers cell cycle arrest and activates the DNA damage response, contributing to its anticancer properties .

Comparación Con Compuestos Similares

Acyldepsipeptides: These compounds also activate hClpP but have a more rigid scaffold compared to hClpP-activator-D9.

Imipridones: Another class of hClpP activators with distinct structural features

Uniqueness of this compound: this compound is unique due to its simple scaffold and the presence of a halogenated benzyl motif, which is crucial for its selective activation of hClpP. This structural uniqueness allows for species-selective analysis and therapeutic applications .

Actividad Biológica

hClpP-activator-D9, often referred to simply as D9, is a small molecule that has garnered attention for its selective activation of human caseinolytic protease P (hClpP). This compound is part of a broader class of ClpP activators that have shown promise in various therapeutic applications, particularly in oncology. Below, we explore the biological activity of D9, including its mechanisms, efficacy, and potential clinical implications.

D9 functions as a potent and species-selective activator of hClpP by mimicking the natural chaperone ClpX. This mimicry facilitates the activation of hClpP, leading to enhanced proteolytic activity that is crucial for cellular homeostasis and stress responses. The activation of hClpP by D9 results in the degradation of misfolded or damaged proteins, which is particularly beneficial in cancer cells that often exhibit protein homeostasis dysregulation due to rapid proliferation and metabolic stress .

Efficacy and Selectivity

Research has demonstrated that D9 activates hClpP with an effective concentration (EC50) significantly lower than that required for other ClpP activators. For instance, while D9 shows potent activation at lower concentrations, other compounds like ONC201 require much higher concentrations for similar effects .

Comparative Efficacy Table

Case Studies and Research Findings

Several studies have highlighted the potential of D9 in cancer therapeutics:

- Cancer Cell Line Studies : In vitro studies using SUM159 breast cancer cells showed that D9 effectively induces cell cycle arrest and apoptosis. The mechanism involves the degradation of essential mitochondrial proteins, leading to mitochondrial dysfunction and subsequent cell death .

- In Vivo Efficacy : Preclinical models have demonstrated that D9 can inhibit tumor growth in xenograft models, suggesting systemic efficacy against tumors reliant on mitochondrial function for survival .

- Comparative Studies : Compared to other ClpP activators, D9 has shown superior selectivity for hClpP. This specificity minimizes potential off-target effects associated with non-selective activators that may inadvertently activate bacterial ClpPs, which could lead to adverse effects during cancer treatment .

Clinical Implications

The selective nature of D9 makes it a promising candidate for further clinical development. Its ability to target hClpP specifically could lead to reduced side effects commonly associated with broader-spectrum protease activators. As research continues, understanding the full range of biological activities and potential therapeutic applications of D9 will be critical.

Propiedades

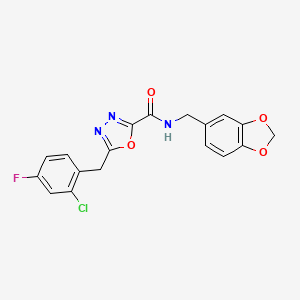

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOMXRMDQDHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.